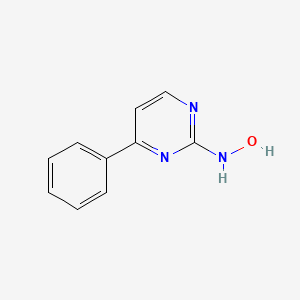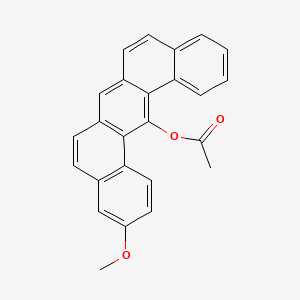![molecular formula C18H20O4 B14315627 1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene CAS No. 109619-98-9](/img/no-structure.png)
1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene: is an organic compound characterized by its aromatic structure and multiple methoxy groups. This compound is a derivative of benzene, where three hydrogen atoms are replaced by methoxy groups, and one hydrogen atom is replaced by a 1-(2-methoxyphenyl)ethenyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific reagents and conditions may vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions: 1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
科学的研究の応用
Chemistry: 1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene is used as a reagent in organic synthesis, particularly in the preparation of complex aromatic compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, fragrances, and other specialty chemicals.
類似化合物との比較
Similar Compounds:
1,2,3-Trimethoxy-5-(2-propenyl)benzene (Elemicin): This compound has similar methoxy groups but differs in the position and type of substituent on the aromatic ring.
1,2,3-Trimethoxy-5-methylbenzene: Another similar compound with methoxy groups but a different substituent (methyl group) on the aromatic ring.
Uniqueness: 1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene is unique due to the presence of both methoxy groups and a 1-(2-methoxyphenyl)ethenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
特性
| 109619-98-9 | |
分子式 |
C18H20O4 |
分子量 |
300.3 g/mol |
IUPAC名 |
1,2,4-trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H20O4/c1-12(13-8-6-7-9-15(13)19-2)14-10-17(21-4)18(22-5)11-16(14)20-3/h6-11H,1H2,2-5H3 |
InChIキー |
MYKNOTYWYGEANL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=C)C2=CC(=C(C=C2OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


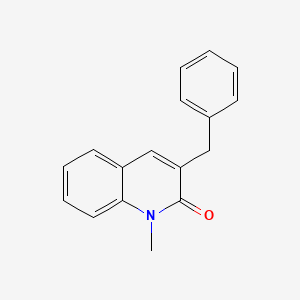
![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)
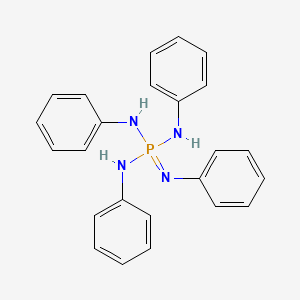
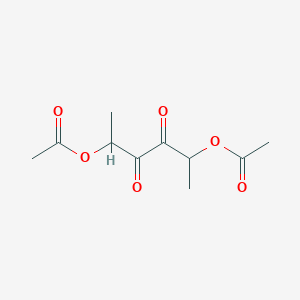
![1,3-Propanediol, 2-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14315605.png)
